molecular formula C7H5F4N B046246 3-Fluoro-2-(trifluoromethyl)aniline CAS No. 123973-22-8

3-Fluoro-2-(trifluoromethyl)aniline

Cat. No.: B046246
CAS No.: 123973-22-8
M. Wt: 179.11 g/mol
InChI Key: SJMDWKFHBPDEQT-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoromethyl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C7H5F4N and its molecular weight is 179.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Studies

3-Fluoro-2-(trifluoromethyl)aniline has been utilized in the synthesis of Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines. These compounds have been characterized by various spectroscopic techniques and their antiproliferative potentials against Mat-LyLu cell lines have been determined (Kasumov, Şahin, & Aktas, 2016).

Vibrational Analysis and NLO Materials

Research on vibrational analysis of fluoro and trifluoromethyl substituted anilines, including 4-chloro-3-(trifluoromethyl)aniline, has been conducted. The study includes experimental and theoretical vibrational analysis to understand the molecular features of these compounds, which are potentially useful to non-linear optical (NLO) materials (Revathi et al., 2017).

Organic Synthesis and Medicinal Chemistry

The compound has been identified as a suitable monodentate transient directing group (MonoTDG) in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process facilitates the synthesis of useful quinazoline and fused isoindolinone scaffolds, demonstrating its utility in organic synthesis and medicinal chemistry applications (Wu et al., 2021).

Synthesis of Polyanilines

Research on the chemical synthesis and characterization of fluoro-substituted polyanilines has been conducted. This work includes synthesizing polyfluoroanilines from fluorine-substituted aniline monomers using an acid-assisted persulfate initiated polymerization route (Kwon, Conklin, Makhinson, & Kaner, 1997).

Visible-Light-Promoted Radical Chemistry

This compound has been used in visible-light-promoted radical C-H trifluoromethylation of free anilines. This protocol provides an economical route to trifluoromethylated free anilines, important for biologically active compounds and as building blocks in various chemical syntheses (Xie et al., 2014).

Safety and Hazards

3-Fluoro-2-(trifluoromethyl)aniline is classified as a combustible liquid. It is harmful if swallowed or inhaled, and it causes skin and eye irritation . It should be stored in a well-ventilated place, kept cool, and stored locked up .

Properties

IUPAC Name

3-fluoro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMDWKFHBPDEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575754
Record name 3-Fluoro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123973-22-8
Record name 3-Fluoro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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